(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-chloro-3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3S2/c22-15-5-4-14(11-16(15)24-21-25-17-12-32(29,30)13-18(17)31-21)20(28)27-9-7-26(8-10-27)19-3-1-2-6-23-19/h1-6,11,17-18H,7-10,12-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGYWENGIMQFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)NC4=NC5CS(=O)(=O)CC5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Chloro group : Enhances reactivity and biological interaction.
- Thieno[3,4-d]thiazole moiety : Known for various biological activities.
- Piperazine ring : Often associated with neuroactive properties.
Biological Activity Overview
Research indicates that this compound possesses significant biological activities, particularly in the context of cancer treatment and antimicrobial effects.
Anticancer Activity
A study evaluated the anticancer properties of similar compounds derived from thiazole and piperazine scaffolds. The results indicated that modifications in the structure could lead to enhanced activity against various cancer cell lines.
The structure–activity relationship (SAR) analysis suggested that specific substitutions on the phenyl ring significantly impacted anticancer efficacy, with compounds exhibiting better binding affinities to tubulin than standard chemotherapeutics like imatinib.
Antimicrobial Activity
Compounds with similar thiadiazole structures have shown promising antimicrobial properties. For instance:
- Gram-positive bacteria : Enhanced activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Moderate activity against Escherichia coli.
The presence of halogen atoms in the structure is believed to improve antibacterial effects by increasing lipophilicity and membrane penetration.
Case Studies
- Anticancer Evaluation : A series of experiments conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapy drugs.
- Antimicrobial Screening : Research on 1,3,4-thiadiazole derivatives indicated significant antifungal activity against strains like Candida albicans, with minimum inhibitory concentrations (MIC) lower than those of standard antifungals like fluconazole.
Scientific Research Applications
Structural Characteristics
This compound features:
- A chloro-substituted phenyl group
- A thieno-thiazole moiety
- A piperazine ring
These components contribute to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Biological Activities
Preliminary research indicates that compounds with similar structural motifs exhibit diverse biological activities. The thieno-thiazole and piperazine components are particularly noted for their pharmacological relevance.
Potential Activities
- Antimicrobial Properties : The thieno-thiazole structure is known for its efficacy against various microbial strains.
- Anticancer Effects : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Activity : The compound's structure suggests potential as an anti-inflammatory agent.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multiple steps, which may include:
- Formation of the thieno-thiazole moiety.
- Coupling with the piperazine ring.
- Final modifications to achieve the desired methanone structure.
Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as molecular docking simulations and in vitro assays can help elucidate binding affinities to target proteins. Additionally, assessing cytotoxicity against various cell lines will provide insights into its therapeutic window and safety profile.
Case Studies
- Anticancer Activity : A study focusing on thieno-thiazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, suggesting that the target compound could exhibit similar effects due to its structural components.
- Anti-inflammatory Effects : Research on piperazine derivatives has shown promising results in reducing inflammation markers in vitro, indicating that the piperazine component of the target compound might confer similar benefits.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The para-chloro substituent on the phenyl ring is activated toward nucleophilic substitution due to electron-withdrawing effects from the adjacent sulfone and amino groups. This reactivity is consistent with substituted chlorobenzenes in similar contexts .
Reactivity of the Thieno[3,4-d]thiazole Sulfone Moiety
The sulfone group (5,5-dioxido) enhances electrophilicity at the thiazole ring, enabling ring-opening or functionalization.
Piperazine Ring Functionalization
The piperazine-pyridinyl segment undergoes alkylation, acylation, or protonation, common in heterocyclic chemistry .
Stability Under Hydrolytic and Thermal Conditions
Experimental stability data for this compound is limited, but inferences can be drawn from its functional groups:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with analogs sharing one or more of its core motifs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons:
Heterocyclic Sulfone vs. Pyrimidine-Triazole (Compound w3): The target’s tetrahydrothieno-thiazole sulfone may confer greater metabolic stability than the pyrimidine-triazole in w3 due to reduced oxidative susceptibility . The pyridinyl-piperazine in the target compound could enhance π-π stacking with aromatic residues in enzyme active sites compared to w3’s methylpiperazine.
Chlorophenyl Group vs. Macrolide Lactam (Lankacidin C) :
- Unlike the macrolide lankacidin C, the target’s chlorophenyl group lacks ribosomal targeting but may improve blood-brain barrier penetration due to smaller size and lipophilicity .
Piperazine Motif vs. Siderophore (Pyoverdine) :
- Pyoverdine’s peptide backbone facilitates iron chelation, whereas the target’s piperazine group is more likely to engage in hydrogen bonding or cation-π interactions .
Research Findings and Hypotheses
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a chlorophenyl-thienothiazole intermediate with a pyridinyl-piperazine carbonyl group, analogous to methods used for w3 .
- Biological Potential: The sulfone and pyridinyl groups suggest possible kinase inhibition (e.g., JAK2 or PI3K), though empirical validation is needed.
- Metabolic Stability: The sulfone group may reduce hepatic clearance compared to non-sulfonated analogs, as seen in sulfonamide-containing drugs .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example, using sodium acetate as a base (as in thiazolidinone syntheses ), adjusting stoichiometry of chloroacetic acid and oxo-compounds, and testing solvent systems (e.g., DMF-acetic acid vs. DMF-ethanol for recrystallization ). Reflux time and temperature should be monitored via TLC/HPLC to track intermediate formation. Catalytic additives (e.g., triethylamine) may enhance cyclization efficiency in heterocyclic systems .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : A multi-spectral approach is essential:
- IR spectroscopy to confirm C=O (1650–1750 cm⁻¹), S=O (1150–1250 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm), piperazine/piperidine ring protons (δ 2.5–4.0 ppm), and thienothiazole protons (δ 3.0–5.0 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Perform solubility screens in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
Advanced Research Questions
Q. How can contradictory NMR or crystallographic data be resolved for this structurally complex compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., piperazine ring puckering) or polymorphism. Use variable-temperature NMR to probe conformational flexibility . For crystallography, screen multiple crystallization conditions (e.g., slow evaporation vs. diffusion) to isolate stable polymorphs. Computational modeling (DFT or MD simulations) can predict dominant conformers .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography or proteomics (e.g., SILAC) to identify binding partners .
- Functional assays : Test inhibition of enzymes (e.g., kinases) linked to the thiazole/piperazine pharmacophore .
- Molecular docking : Model interactions with receptors (e.g., 5-HT or dopamine receptors) using the pyridinyl-piperazine moiety as a docking anchor .
Q. How should researchers design experiments to evaluate environmental persistence or toxicity?
- Methodological Answer : Follow ISEAC35 guidelines :
- Abiotic studies : Measure hydrolysis rates (pH 7.4, 25°C) and photodegradation (UV light, λ = 254 nm).
- Biotic studies : Use OECD 301F ready biodegradability tests or microbial consortia from contaminated sites.
- Ecotoxicity : Conduct Daphnia magna LC50 assays and algal growth inhibition tests.
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity .
- Pharmacophore mapping : Identify critical features (e.g., thienothiazole sulfone as a hydrogen bond acceptor) using Schrödinger’s Phase or MOE .
- ADMET prediction : Tools like SwissADME can forecast bioavailability and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How to address inconsistencies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to explain bioavailability gaps .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo effects .
Q. What experimental controls are critical when studying this compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Byproduct tracking : Include controls without key reactants (e.g., omit chloroacetic acid) to identify side products .
- Isotopic labeling : Use ¹³C-labeled reagents to trace reaction pathways via NMR .
Theoretical Framework Integration
Q. How to align research on this compound with conceptual frameworks in medicinal chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
